Methyl 2-bromo-2-(2-fluorophenyl)acetate
Overview
Description
Methyl 2-bromo-2-(2-fluorophenyl)acetate is a chemical compound with the CAS Number: 135660-93-4 . It has a molecular weight of 247.06 . The IUPAC name for this compound is methyl bromo (2-fluorophenyl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrFO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored in an inert atmosphere at room temperature . It has a molecular weight of 247.06 .Scientific Research Applications
Synthesis of Organic Compounds
Methyl 2-bromo-2-(2-fluorophenyl)acetate serves as a key intermediate in the synthesis of complex organic molecules. For example, it has been used in the synthesis of 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, a critical intermediate of atorvastatin calcium, showcasing its utility in the production of pharmaceuticals (Zhang Yi-fan, 2010). Furthermore, its transformation into methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate via Grignard reaction demonstrates its versatility in creating drug intermediates and enhancing educational engagement in organic chemistry (W. Min, 2015).
Enantioselective Microbial Reduction
The enantioselective microbial reduction of derivatives of this compound has been explored to prepare chiral intermediates with high enantiomeric excess. This process involves the reduction of 2-bromo-4-fluoro acetophenone to produce (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol, demonstrating the compound's potential in synthesizing enantiomerically pure substances (Ramesh N. Patel et al., 2004).
Radical Reactions for Synthesis
Radical reactions involving this compound have been employed to synthesize difluoro or monofluoroacetyl-substituted acetals, showcasing its utility in creating fluorinated organic compounds with potential applications in medicinal chemistry and material science (I. Kondratov et al., 2015).
Electrochemical Fluorination
Electrochemical fluorination techniques have been applied to methyl(phenylthio)acetate derivatives to achieve mono-fluorination, indicating the broader applicability of related compounds for synthesizing fluorinated molecules, which are of significant interest in the development of pharmaceuticals and agrochemicals (Mehrdad Balandeh et al., 2017).
Comparative Studies on Reactivity
Comparative studies on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including derivatives similar to this compound, provide insights into the structural influence on chemical behavior, aiding in the design of new compounds with desired reactivity and properties (A. K. Srivastava et al., 2015).
Safety and Hazards
Methyl 2-bromo-2-(2-fluorophenyl)acetate is associated with several hazard statements including H302, H315, H319, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety information suggests avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Mechanism of Action
Target of Action
Methyl 2-bromo-2-(2-fluorophenyl)acetate is a synthetic compound that is used as an intermediate in the production of various pharmaceuticals and high-energy materials
Mode of Action
It is known that this compound interacts with its targets to induce changes that are beneficial for the synthesis of other compounds .
Biochemical Pathways
It is used as an intermediate in the synthesis of other compounds, suggesting that it may play a role in various biochemical reactions .
Result of Action
As an intermediate in the synthesis of other compounds, it likely contributes to the overall effects of these compounds .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
methyl 2-bromo-2-(2-fluorophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILMPHBWGHVZJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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